![molecular formula C18H20BrNO B14426656 N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide CAS No. 80488-13-7](/img/structure/B14426656.png)
N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide typically involves the reaction of 4-bromophenylpropan-2-amine with 2-methylphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as hydroxide ions or amines replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or primary amines in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: De-brominated derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Lacks the additional methylphenyl group, resulting in different chemical properties.
N-(2-Methylphenyl)acetamide: Lacks the bromophenyl group, leading to variations in reactivity and applications.
Uniqueness
N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide is unique due to the presence of both bromophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
80488-13-7 |
|---|---|
Molecular Formula |
C18H20BrNO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO/c1-13-6-4-5-7-14(13)12-17(21)20-18(2,3)15-8-10-16(19)11-9-15/h4-11H,12H2,1-3H3,(H,20,21) |
InChI Key |
DUEBDILHOOPGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


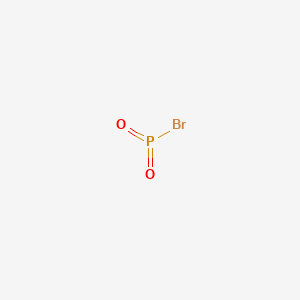
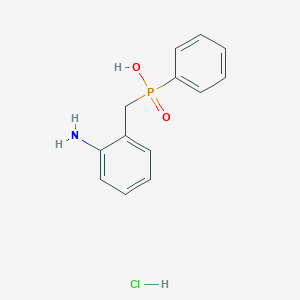
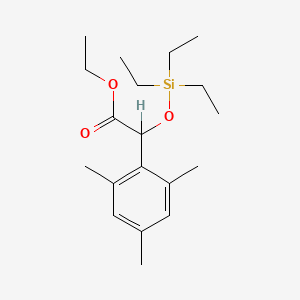
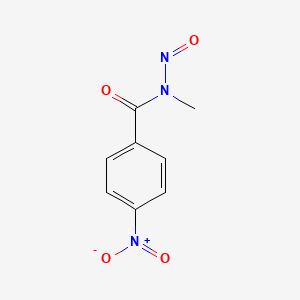
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
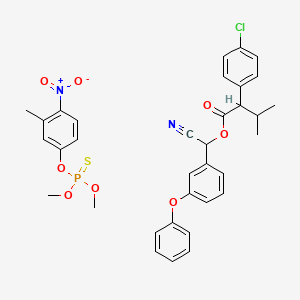
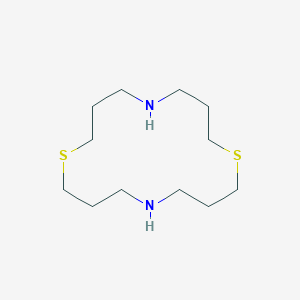


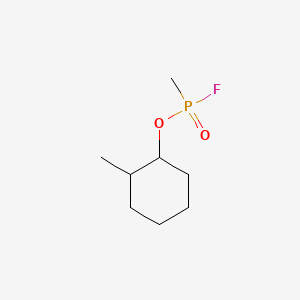
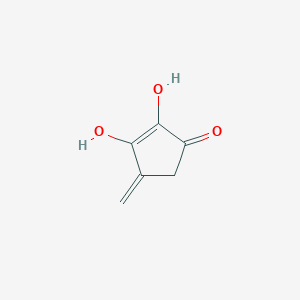
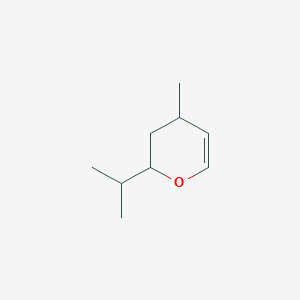
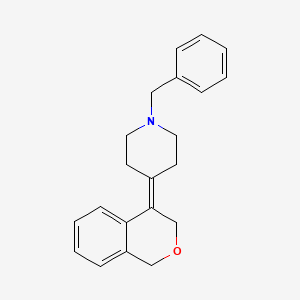
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
